molecular formula C7H18ClNO B2943800 2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride CAS No. 2305252-23-5

2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride

Cat. No.: B2943800
CAS No.: 2305252-23-5
M. Wt: 167.68
InChI Key: ZPPHEHCJCMNMBG-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxy]propan-1-amine; hydrochloride is a secondary amine hydrochloride salt characterized by a tert-butoxy (2-methylpropan-2-yl) substituent at the 2-position of the propan-1-amine backbone. The tert-butyl group confers significant steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor-binding properties compared to smaller or aromatic substituents.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(5-8)9-7(2,3)4;/h6H,5,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPHEHCJCMNMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride typically involves the reaction of 2-methylpropan-2-ol with propan-1-amine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine are commonly used.

Major Products Formed

    Oxidation: Corresponding oxides and alcohols.

    Reduction: Amines and hydrocarbons.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Lipophilicity and Solubility: The tert-butoxy group in the target compound increases lipophilicity compared to ethoxy () or methoxy () derivatives, likely reducing aqueous solubility but enhancing membrane permeability . Fluoxetine’s trifluoromethylphenoxy group balances lipophilicity and aromaticity for CNS penetration .
  • Steric Effects : The bulky tert-butyl group may hinder interactions with flat binding pockets (e.g., serotonin transporters), unlike fluoxetine’s planar aromatic substituent .

Biological Activity

2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride, also referred to as 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride, is a chemical compound with the molecular formula C7H17NO·ClH. This compound has garnered attention due to its biological activity, particularly as a κ-opioid receptor antagonist, which suggests potential therapeutic applications in pain management and opioid dependence treatment.

Chemical Structure and Properties

The compound features a central propan-1-amine structure with an isopropoxy group, enhancing its lipophilicity and biological activity. Its unique combination of functional groups contributes to distinct reactivity patterns and solubility characteristics.

Property Value
Molecular FormulaC7H17NO·ClH
Molecular Weight164.68 g/mol
SolubilitySoluble in water and organic solvents

Research indicates that this compound primarily acts as a κ-opioid receptor antagonist. This interaction can modulate pain pathways and influence opioid signaling, which may lead to innovative approaches in pain management therapies. Further studies are needed to fully elucidate its pharmacological profile and interactions with other biological targets.

κ-Opioid Receptor Antagonism

The compound's antagonistic activity at the κ-opioid receptor has been linked to its potential therapeutic applications. Studies have shown that it can inhibit the effects of κ-opioid agonists, which may be beneficial in treating conditions related to opioid misuse or dependence.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors. These studies reveal its potential to modulate pain pathways effectively:

Receptor Type Binding Affinity (Ki) Biological Implications
κ-opioid receptorModerate affinityPain modulation, potential in opioid dependence
μ-opioid receptorLow affinityReduced risk of typical opioid side effects

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Pain Management Research : A study demonstrated that this compound could effectively reduce pain responses in animal models by antagonizing κ-opioid receptors, suggesting its potential use in clinical settings for pain relief without the addictive properties associated with traditional opioids.
  • Opioid Dependence Treatment : Another investigation indicated that the compound could help mitigate withdrawal symptoms in subjects with opioid dependence by blocking the effects of κ-opioid agonists, thus providing a dual action for pain relief and addiction treatment.
  • Enzyme Interaction Studies : The compound has also been utilized in studies examining enzyme interactions and protein binding, revealing insights into its biochemical behavior and potential applications in drug development .

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